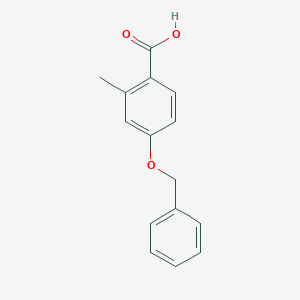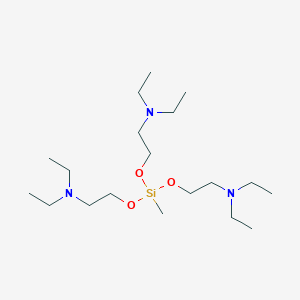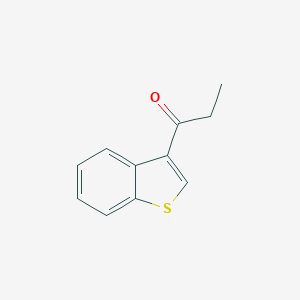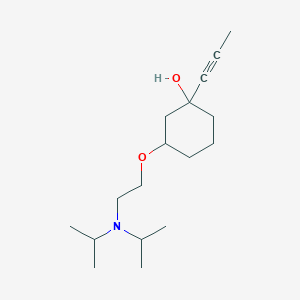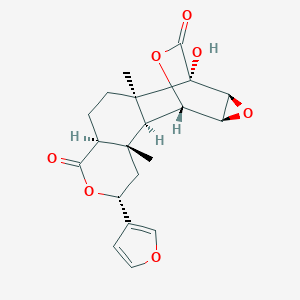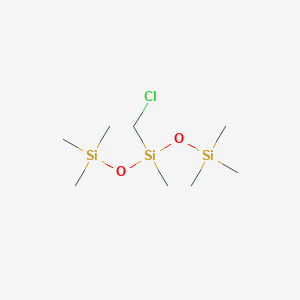
Etóxido de zirconio(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium(IV) ethoxide is an organometallic compound composed of zirconium and ethoxide ions. It is a colorless solid at room temperature, and is a precursor for many zirconium compounds. Zirconium(IV) ethoxide is widely used in scientific research, as it can be used to synthesize various zirconium-containing compounds. It is also used in the production of polymers, catalysts, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Síntesis de monómeros que contienen zirconio y funcionalizados con olefinas
El etóxido de zirconio(IV) es un precursor conveniente para la síntesis de monómeros que contienen zirconio y funcionalizados con olefinas . Estos monómeros tienen potencial para la generación de polímeros híbridos que contienen zirconio .
Generación de polímeros híbridos que contienen zirconio
Los monómeros que contienen zirconio y funcionalizados con olefinas sintetizados utilizando etóxido de zirconio(IV) se pueden utilizar para generar polímeros híbridos que contienen zirconio . Estos polímeros tienen aplicaciones potenciales en varios campos como la ciencia de los materiales y la ingeniería
Mecanismo De Acción
Target of Action
Zirconium(IV) ethoxide, also known as Tetraethoxyzirconium, is primarily used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . These monomers are the primary targets of Zirconium(IV) ethoxide and play a crucial role in the generation of hybrid zirconium-containing polymers .
Mode of Action
The interaction of Zirconium(IV) ethoxide with its targets involves the attachment of pendent olefin groups to oxygen-ligated zirconium complexes . This is achieved using olefin-substituted phenols and alcohols and readily accessible zirconium reagents . The result of this interaction is the synthesis of olefin-functionalized zirconium-containing monomers .
Biochemical Pathways
The biochemical pathways affected by Zirconium(IV) ethoxide primarily involve the synthesis of olefin-functionalized zirconium-containing monomers . The downstream effects of these pathways include the potential generation of hybrid zirconium-containing polymers .
Result of Action
The primary molecular and cellular effect of Zirconium(IV) ethoxide’s action is the synthesis of olefin-functionalized zirconium-containing monomers . These monomers can then be used to generate hybrid zirconium-containing polymers .
Action Environment
The action, efficacy, and stability of Zirconium(IV) ethoxide are influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be used only in well-ventilated areas or outdoors . Additionally, it is a flammable solid, and thus, it should be kept away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
Direcciones Futuras
Zirconium(IV) ethoxide has potential applications in the development of a highly functionalized adsorbent material for the removal of persistent anionic reactive dye . The stability of zirconium, corroborated from ICP-MS and XPS data, revealed the stability of zirconium after adsorption cycles thus verified its reusability .
Propiedades
| { "Design of the Synthesis Pathway": "Zirconium(IV) ethoxide can be synthesized through a reaction between zirconium tetrachloride and ethanol. The reaction is exothermic and requires careful handling to avoid unwanted side reactions.", "Starting Materials": ["Zirconium tetrachloride (ZrCl4)", "Ethanol (C2H5OH)"], "Reaction": ["1. Add zirconium tetrachloride (ZrCl4) to a flask containing ethanol (C2H5OH).", "2. Heat the mixture under reflux for several hours.", "3. Cool the mixture to room temperature and filter the resulting precipitate.", "4. Wash the precipitate with ethanol to remove any impurities.", "5. Dry the precipitate under vacuum to obtain Zirconium(IV) ethoxide (Zr(OC2H5)4)."] } | |
Número CAS |
18267-08-8 |
Fórmula molecular |
C2H6OZr |
Peso molecular |
137.29 g/mol |
Nombre IUPAC |
ethanol;zirconium |
InChI |
InChI=1S/C2H6O.Zr/c1-2-3;/h3H,2H2,1H3; |
Clave InChI |
MRUQKCHUWQAJRP-UHFFFAOYSA-N |
SMILES |
CCO.CCO.CCO.CCO.[Zr] |
SMILES canónico |
CCO.[Zr] |
Otros números CAS |
18267-08-8 |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Zirconium(IV) ethoxide used to synthesize ZrO2 nanocolloids?
A1: Zirconium(IV) ethoxide acts as the precursor for ZrO2 in this synthesis. The research utilizes a microwave reactor with ultrasonic mixing, heating the Zirconium(IV) ethoxide in a tetraethylene glycol solution at 240 °C for 30 minutes. [] This process, in the presence of poly(gamma-cyclodextrin), leads to the formation of ZrO2 nanocolloids stabilized by the polymer.
Q2: What is the significance of using poly(gamma-cyclodextrin) in this synthesis?
A2: Poly(gamma-cyclodextrin) plays a crucial role in controlling the size and stability of the ZrO2 nanocolloids. It acts as a capping agent, adsorbing onto the surface of the growing ZrO2 particles and preventing uncontrolled aggregation. [] This results in nanocolloids with an average diameter of 7.2 nm, suitable for incorporation into liquid crystal devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



